molecular formula C14H16N2O5 B2761887 Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate CAS No. 338751-67-0

Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate

Cat. No.: B2761887
CAS No.: 338751-67-0
M. Wt: 292.291
InChI Key: QQIWUCFIYQSPNO-SSZFMOIBSA-N
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Description

Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate is a β-diketone hydrazone derivative characterized by a central pentanedioate backbone substituted with a hydrazone group linked to a 4-methylphenyl moiety.

Properties

IUPAC Name

dimethyl (Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]pent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-9-4-6-10(7-5-9)15-16-13(14(19)21-3)11(17)8-12(18)20-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUPOZCOFSUKTK-OQJZYDBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Methylphenylhydrazine with Dimethyl 3-Oxopentanedioate

The most direct route involves reacting 4-methylphenylhydrazine with dimethyl 3-oxopentanedioate under acidic or neutral conditions. This method, analogous to hydrazone syntheses reported for aromatic aldehydes, employs ethanol or methanol as solvents under reflux (70–80°C). Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) may accelerate the reaction by protonating the carbonyl group, enhancing electrophilicity.

Reaction Scheme:
\$$
\text{Dimethyl 3-oxopentanedioate} + \text{4-Methylphenylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{this compound} + \text{H}_2\text{O}
\$$

Purification typically involves recrystallization from ethanol or methanol, yielding the product as a crystalline solid. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the hydrazone formation through characteristic N–H stretches (3200–3300 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹).

Optimized Synthetic Protocols

Solvent and Temperature Effects

Ethanol and methanol are preferred solvents due to their ability to dissolve both hydrazine and keto-ester reactants while facilitating dehydration. Elevated temperatures (70–80°C) improve reaction kinetics but may promote side reactions such as ester hydrolysis. A study on analogous hydrazones reported optimal yields (72–77%) at 78°C with 12-hour reflux.

Catalytic Systems

  • Protonic Acids : Acetic acid (1–5 mol%) increases reaction rates without requiring complex workup.
  • Lewis Acids : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) enhances electrophilicity in oxalyl chloride-mediated routes, achieving yields up to 72%.

Purification and Characterization

Recrystallization : Ethanol or methanol recrystallization removes unreacted starting materials and oligomeric byproducts.
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves closely related impurities.

Analytical Data :

  • IR : ν(C=O) at 1650 cm⁻¹, ν(N–H) at 3312 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 7.35–7.30 (m, 2H, Ar–H), 3.81 (s, 6H, OCH₃), 3.58 (s, 6H, OCH₃).
  • HPLC : Purity >99% achieved via optimized recrystallization.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst Yield Purity
Condensation in Ethanol Reflux, 12 h, 78°C Acetic acid 77% 99.2%
Oxalyl Chloride Coupling 50°C, 2–3 h, AlCl₃ AlCl₃ 72% 99.1%
Methanol Reflux Reflux, 4 h, PTSA PTSA 69% 98.8%

Key Observations :

  • Condensation in ethanol offers the highest yield and purity, making it the method of choice for laboratory-scale synthesis.
  • Oxalyl chloride routes, while efficient, require specialized handling and generate hazardous byproducts.

Mechanistic Insights

The hydrazone formation proceeds via a two-step mechanism:

  • Nucleophilic Addition : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the keto-ester, forming a tetrahedral intermediate.
  • Dehydration : Acid catalysis facilitates protonation of the hydroxyl group, leading to water elimination and C=N bond formation.

Density Functional Theory (DFT) studies on similar hydrazones suggest that electron-withdrawing groups on the aryl hydrazine enhance electrophilicity at the carbonyl carbon, accelerating the reaction.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the hydrazono group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical behavior of β-diketone hydrazones is heavily influenced by substituents on the aromatic ring. Below is a comparison with key analogs:

Compound Substituent (R) Molecular Weight logP<sup>a</sup> Key Applications
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate 4-CH3 294.29<sup>b</sup> ~2.1 Potential enzyme inhibition
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate 4-OCH3 308.29 ~1.8 Research reagent
2-(4-Fluorophenyl)hydrazone β-diketone<sup>c</sup> 4-F 292.25 ~2.5 COX-2 inhibition
2-(4-Chlorophenyl)hydrazone β-diketone<sup>d</sup> 4-Cl 308.70 ~3.0 Agricultural intermediates

<sup>a</sup>logP values estimated from analogous β-diketones in . <sup>b</sup>Calculated based on molecular formula (C14H16N2O5). <sup>c</sup>From : 2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione. <sup>d</sup>From : 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl group (electron-donating) slightly increases logP compared to the 4-methoxy analog, suggesting enhanced lipophilicity.
  • Biological Activity: Fluorophenyl-substituted β-diketones exhibit notable COX-2 inhibitory activity (IC50 values in µM range), while methyl and methoxy variants are primarily explored as synthetic intermediates or research reagents .

Research Implications

  • Drug Design : Substituents like -F or -Cl enhance target binding (e.g., COX-2 inhibition) but may compromise metabolic stability. The 4-methyl group balances lipophilicity and synthetic feasibility for early-stage drug discovery .
  • Material Science : Methoxy and methyl derivatives are utilized in crystallography studies, leveraging SHELXL software for structural refinement .

Biological Activity

Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate, also known by its CAS number 338751-67-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological properties of this compound, exploring its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 338751-67-0

The compound is characterized by the presence of a hydrazone functional group, which is known to contribute to various biological activities. The structure can be represented as follows:

Dimethyl 2 2 4 methylphenyl hydrazono 3 oxopentanedioate\text{Dimethyl 2 2 4 methylphenyl hydrazono 3 oxopentanedioate}

Antioxidant Activity

Research indicates that hydrazone derivatives often exhibit significant antioxidant properties. A study on similar compounds showed that they can scavenge free radicals effectively, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies suggest that the compound displays notable efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxic Effects

Cytotoxicity assays conducted on cancer cell lines indicate that this compound may inhibit cell proliferation. The IC50 values observed in these studies suggest that it could serve as a potential lead compound in cancer therapy. Further research is required to elucidate the specific pathways involved in its cytotoxic effects.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Study Demonstrated significant free radical scavenging abilitySuggests potential use in protective formulations
Antimicrobial Efficacy Effective against Staphylococcus aureus and E. coliPotential candidate for developing new antibiotics
Cytotoxicity Assay IC50 values indicate effective inhibition of cancer cell growthPromising lead for cancer drug development

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging : The hydrazone structure allows for electron donation, neutralizing free radicals.
  • Membrane Disruption : The lipophilic nature of the compound aids in penetrating bacterial membranes, leading to cell lysis.
  • Apoptotic Pathways Activation : Evidence suggests that it may induce apoptosis in cancer cells through mitochondrial pathways.

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